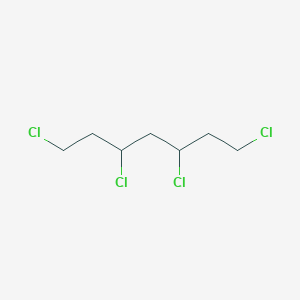
1,3,5,7-Tetrachloroheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,7-Tetrachloroheptane is an organic compound characterized by the presence of four chlorine atoms attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5,7-Tetrachloroheptane can be synthesized through several methods. One common approach involves the chlorination of heptane under controlled conditions. The reaction typically requires a chlorine source, such as chlorine gas, and a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where heptane is continuously fed into the reactor along with chlorine gas. The reaction is monitored to maintain optimal conditions, and the product is subsequently purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,3,5,7-Tetrachloroheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of chlorinated alcohols or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted heptanes.
Reduction: Formation of partially chlorinated heptanes.
Oxidation: Formation of chlorinated alcohols or ketones.
Scientific Research Applications
1,3,5,7-Tetrachloroheptane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other chlorinated compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential effects on biological systems, including its role as a model compound for studying the toxicity of chlorinated hydrocarbons.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chlorinated drug intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,3,5,7-Tetrachloroheptane involves its interaction with various molecular targets. The chlorine atoms in the compound can form strong bonds with other molecules, leading to the formation of stable complexes. These interactions can affect the compound’s reactivity and its ability to participate in chemical reactions. The pathways involved in its mechanism of action include nucleophilic substitution and electrophilic addition, depending on the specific reaction conditions.
Comparison with Similar Compounds
1,3,5,7-Tetrachloroheptane can be compared with other chlorinated hydrocarbons, such as 1,3,5,7-Tetrachloronaphthalene and 1,1,1,7-Tetrachloroheptane. These compounds share similar structural features but differ in their chemical properties and reactivity. For example:
1,3,5,7-Tetrachloronaphthalene: A chlorinated aromatic compound with different reactivity due to the presence of an aromatic ring.
1,1,1,7-Tetrachloroheptane: A structurally similar compound with different substitution patterns, leading to variations in its chemical behavior.
Properties
CAS No. |
138107-24-1 |
|---|---|
Molecular Formula |
C7H12Cl4 |
Molecular Weight |
238.0 g/mol |
IUPAC Name |
1,3,5,7-tetrachloroheptane |
InChI |
InChI=1S/C7H12Cl4/c8-3-1-6(10)5-7(11)2-4-9/h6-7H,1-5H2 |
InChI Key |
RFNCFTSNTPVPLZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)C(CC(CCCl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















